Stereochemical Configuration: beta-L-Xylofuranose vs. beta-D-Xylofuranose
beta-L-Xylofuranose is the L-enantiomer of xylofuranose, possessing the (2S,3S,4S,5S) configuration, whereas beta-D-xylofuranose has the (2R,3R,4R,5R) configuration [1]. This absolute stereochemistry dictates its utility in generating L-nucleosides, which exhibit a distinct biological profile compared to D-nucleosides. Specifically, L-nucleosides generally demonstrate reduced affinity for mammalian polymerases and kinases while retaining inhibitory activity against viral enzymes, a phenomenon attributed to the inverted stereochemistry at the sugar moiety [2].
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | (2S,3S,4S,5S) configuration |
| Comparator Or Baseline | beta-D-xylofuranose: (2R,3R,4R,5R) configuration |
| Quantified Difference | Inversion of all four chiral centers |
| Conditions | Defined by IUPAC nomenclature and confirmed by X-ray crystallography of derivatives |
Why This Matters
The L-configuration is non-negotiable for accessing the L-nucleoside chemical space, which has yielded clinically approved antiviral agents (e.g., lamivudine, emtricitabine), whereas D-xylofuranose cannot be used to synthesize these specific stereoisomers.
- [1] PubChem. (2025). beta-L-Xylofuranose. PubChem Compound Summary for CID 12182421. National Center for Biotechnology Information. View Source
- [2] Mathe, C., & Gosselin, G. (2006). L-Nucleoside enantiomers as antivirals and anticancer agents: A review. Antiviral Chemistry and Chemotherapy, 17(2), 53-67. View Source
